molecular formula C12H10FNO3 B1454672 5-Ethyl-3-(3-fluorophenyl)isoxazole-4-carboxylic acid CAS No. 1494284-72-8

5-Ethyl-3-(3-fluorophenyl)isoxazole-4-carboxylic acid

Cat. No.: B1454672
CAS No.: 1494284-72-8
M. Wt: 235.21 g/mol
InChI Key: XGSQGCPUHPYOKE-UHFFFAOYSA-N
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Description

5-Ethyl-3-(3-fluorophenyl)isoxazole-4-carboxylic acid is a heterocyclic compound featuring an isoxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-3-(3-fluorophenyl)isoxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-fluorobenzonitrile with ethyl acetoacetate in the presence of a base, followed by cyclization to form the isoxazole ring. The reaction conditions often involve heating under reflux with a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts such as copper(I) or ruthenium(II) may be employed to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-3-(3-fluorophenyl)isoxazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Ethyl-3-(3-fluorophenyl)isoxazole-4-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethyl-3-(3-fluorophenyl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The fluorophenyl group can enhance binding affinity and specificity towards the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-3-(3-fluorophenyl)isoxazole-4-carboxylic acid is unique due to the presence of both an ethyl group and a fluorophenyl group, which can influence its chemical reactivity and biological activity. The combination of these substituents can result in distinct pharmacokinetic and pharmacodynamic properties compared to other isoxazole derivatives .

Properties

IUPAC Name

5-ethyl-3-(3-fluorophenyl)-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO3/c1-2-9-10(12(15)16)11(14-17-9)7-4-3-5-8(13)6-7/h3-6H,2H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGSQGCPUHPYOKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NO1)C2=CC(=CC=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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